molecular formula C10H12F2N2 B14865887 2-(2,3-Difluorophenyl)piperazine

2-(2,3-Difluorophenyl)piperazine

Cat. No.: B14865887
M. Wt: 198.21 g/mol
InChI Key: HZHDLLBBPWHJHS-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family It is characterized by the presence of a piperazine ring substituted with a 2,3-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Difluorophenyl)piperazine typically involves the reaction of 2,3-difluoroaniline with piperazine. One common method includes the nucleophilic aromatic substitution of 2,3-difluoronitrobenzene with piperazine, followed by reduction of the nitro group to an amine . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions: 2-(2,3-Difluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in polar aprotic solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenylpiperazine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2,3-Difluorophenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological responses. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-(2,5-Difluorophenyl)piperazine
  • 2-(3,5-Difluorophenyl)piperazine
  • 1-(2,3-Dichlorophenyl)piperazine

Comparison: Compared to its analogs, 2-(2,3-Difluorophenyl)piperazine may exhibit unique properties due to the specific positioning of the fluorine atoms. These differences can influence its reactivity, binding affinity to receptors, and overall pharmacological profile .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

2-(2,3-difluorophenyl)piperazine

InChI

InChI=1S/C10H12F2N2/c11-8-3-1-2-7(10(8)12)9-6-13-4-5-14-9/h1-3,9,13-14H,4-6H2

InChI Key

HZHDLLBBPWHJHS-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

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